Tryptamine-d4 Hydrochloride

Analytical Chemistry Mass Spectrometry Quantitative Bioanalysis

Unlabeled tryptamine internal standards co-elute with target analyte, causing signal overlap and inaccurate peak integration in MS assays. Tryptamine-d4 Hydrochloride eliminates this issue: • +4 Da mass shift ensures baseline m/z separation from endogenous tryptamine • Isotopic purity ≥99% (d1-d4) prevents signal contribution to the analyte channel • Batch-specific CoA supports ANDA/DMF regulatory filings • ≥4-year stability at -20°C minimizes standard requalification frequency

Molecular Formula C10H13ClN2
Molecular Weight 200.70 g/mol
CAS No. 340257-60-5
Cat. No. B138485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTryptamine-d4 Hydrochloride
CAS340257-60-5
Synonyms1H-Indole-3-ethanamine-d4 Hydrochloride;  3-(2-Aminoethyl-d4)indole Hydrochloride;  2-(1H-Indol-3-yl)ethan-1-amine-d4 Hydrochloride;  2-(1H-Indol-3-yl)ethanamine-d4 Hydrochloride;  2-(1H-Indol-3-yl)ethylamine-d4 Hydrochloride;  2-(3-Indolyl)_x000B_ethylamine-d4
Molecular FormulaC10H13ClN2
Molecular Weight200.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCN.Cl
InChIInChI=1S/C10H12N2.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7,12H,5-6,11H2;1H/i5D2,6D2;
InChIKeyKDFBGNBTTMPNIG-NXMSQKFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tryptamine-d4 Hydrochloride: Deuterated Internal Standard


Tryptamine-d4 Hydrochloride (CAS 340257-60-5) is a deuterated isotopologue of the monoamine alkaloid tryptamine hydrochloride, wherein four hydrogen atoms on the aminoethyl sidechain are replaced with deuterium . It belongs to the class of stable isotope-labeled internal standards (SIL-IS) used exclusively for analytical quantification. This compound serves as an internal standard for the quantification of unlabeled tryptamine (CAS 343-94-2) by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . As a fully characterized reference standard, it is supplied with certificates of analysis specifying isotopic purity and chemical purity, and it is intended strictly for research use in analytical method development, method validation, and quality control applications .

Analytical Workflow
SIL-IS for LC-MS/GC-MS tryptamine quantification
Isotopic Integrity
Certified deuterium enrichment (d1-d4 forms)
Documentation
Batch-specific CoA for method validation support

Tryptamine-d4 Hydrochloride: Why Substitution Fails


Substituting Tryptamine-d4 Hydrochloride with unlabeled tryptamine hydrochloride or alternative internal standards introduces unacceptable analytical error in quantitative mass spectrometry. Unlabeled tryptamine co-elutes with the target analyte, creating signal overlap that prevents accurate peak integration [1]. The deuterium substitution in Tryptamine-d4 Hydrochloride creates a mass shift of +4 Da relative to unlabeled tryptamine, enabling distinct mass-to-charge (m/z) separation in both MS and MS/MS detection modes . Other isotopologues, such as Tryptamine-d2 or Tryptamine-d3, exhibit smaller mass shifts that may overlap with the natural isotopic envelope of the unlabeled analyte, especially when tryptamine is present at low abundance in complex biological matrices . Furthermore, alternative internal standards such as structural analogs (e.g., 5-methoxytryptamine-d4) exhibit different chromatographic retention times and differential matrix effects, which compromise the accuracy of recovery and matrix factor corrections [2].

Unlabeled tryptamine
Co-elutes with analyte; no mass shift prevents signal separation.
Lower-deuterated isotopologues (d2/d3)
Smaller mass shift may overlap with natural isotope envelope, reducing quantification accuracy.
Structural analogs (e.g., 5-methoxytryptamine-d4)
Different chromatographic retention and matrix effects can compromise recovery and matrix factor corrections.

Tryptamine-d4 Hydrochloride: Quantitative Differentiation Evidence


Mass Spectrometric Resolution Advantage

Tryptamine-d4 Hydrochloride provides a +4 Da mass shift (200.7 Da vs. 196.7 Da for unlabeled tryptamine hydrochloride) that cleanly resolves the internal standard signal from the analyte signal in MS and MS/MS detection. In negative ion chemical ionization GC-MS analysis of tissue samples, this mass separation enabled quantification of tryptamine at levels as low as 0.54 pmol/g in rat brain, with the deuterated analog serving as an internal standard to correct for recovery and matrix effects [1]. The +4 Da shift also minimizes signal overlap from natural isotopic contributions (e.g., [M+1] and [M+2] peaks of the unlabeled analyte) compared to lower deuteration levels (e.g., d2 or d3), which can exhibit cross-talk into the internal standard channel when the analyte is present at high concentration .

Mass Shift Advantage
Class-level
+4 Da mass shift
Enables baseline resolution from analyte signal
Reported LLOQ 0.54 pmol/g in brain tissue (GC-MS)
Analytical Chemistry Mass Spectrometry Quantitative Bioanalysis

Isotopic Purity and Deuterium Enrichment

Vendor specifications for Tryptamine-d4 Hydrochloride state a purity of ≥99% deuterated forms (d1-d4) . This high isotopic enrichment minimizes the presence of unlabeled (d0) species that would otherwise contribute to the analyte signal, a source of systematic overestimation in quantitative assays. In contrast, alternative deuterated standards with lower isotopic purity specifications (e.g., 95% atom D) may contain up to 5% unlabeled material, which can introduce significant positive bias when quantifying low-abundance endogenous tryptamine . Additionally, Tryptamine-d4 Hydrochloride is supplied with batch-specific Certificates of Analysis that document exact isotopic distribution, enabling researchers to calculate and apply correction factors for any residual unlabeled material .

Isotopic Purity
Specification review
≥99% deuterated forms (d1-d4)
Minimizes unlabeled analyte carryover
Supports low-endogenous quantification accuracy
Isotopic Purity Method Validation Quality Control

Regulatory Compliance and Traceability

Tryptamine-d4 Hydrochloride is supplied as a fully characterized reference standard that complies with regulatory guidelines for analytical method validation (AMV) and quality control (QC) applications . The product is provided with a Certificate of Analysis documenting identity, purity, and isotopic composition, establishing traceability for use in pharmaceutical development, ANDA submissions, and DMF filings . In contrast, research-grade unlabeled tryptamine or non-certified deuterated analogs may lack the full characterization and documentary traceability required for regulatory submissions, necessitating additional in-house qualification that increases both time and cost [1].

Regulatory Traceability
Data to verify
Certified reference standard vs research-grade tryptamine
Supports method validation documentation context
Batch-specific CoA; independent verification recommended
Regulatory Science Analytical Method Validation Reference Standards

Documented Long-Term Stability

Tryptamine-d4 Hydrochloride is specified with a stability of ≥4 years when stored at -20°C as a solid . This extended shelf life minimizes the frequency of standard requalification and reorder, reducing long-term procurement and quality assurance costs. In comparison, unlabeled tryptamine hydrochloride and certain alternative deuterated tryptamines may exhibit shorter documented stability windows or require more stringent storage conditions (e.g., -80°C) to prevent degradation [1]. The stability claim is supported by batch-specific data provided in the Certificate of Analysis, enabling laboratories to confidently plan multi-year analytical studies without interruption for standard replacement and requalification .

Shelf Stability
Specification review
≥4 years at -20 °C
Reduces requalification frequency
May support multi-year analytical study planning
Stability Long-term Storage Quality Assurance

Tryptamine-d4 Hydrochloride: Application Scenarios


Endogenous Tryptamine Quantification in Biological Matrices

Use Tryptamine-d4 Hydrochloride as an internal standard in LC-MS/MS or GC-MS assays to accurately quantify low-abundance endogenous tryptamine in biological matrices. The +4 Da mass shift and high isotopic purity (≥99%) ensure baseline separation from the unlabeled analyte signal, enabling reliable correction for matrix effects, extraction recovery, and instrument variability . This application is supported by established GC-MS methods achieving femtomole-level sensitivity in brain tissue [1].

Pharmaceutical Method Validation and QC

Employ Tryptamine-d4 Hydrochloride as a fully characterized reference standard for the development and validation of quantitative assays in compliance with regulatory guidelines (e.g., FDA, ICH). Its documentary traceability and batch-specific Certificates of Analysis satisfy requirements for ANDA submissions, DMF filings, and QC release testing . The ≥4-year stability at -20°C supports long-term method lifecycle management without frequent standard requalification [1].

Metabolic Flux Analysis in Tryptophan/Serotonin Pathways

Use Tryptamine-d4 Hydrochloride as a stable isotope tracer or internal standard in studies of tryptophan metabolism, serotonin biosynthesis, and indole alkaloid production. The deuterium label enables precise tracking of metabolic conversions without altering the compound's physicochemical properties . The high isotopic purity minimizes background from unlabeled species, improving the signal-to-noise ratio in kinetic and flux experiments [1].

Forensic and Clinical Tryptamine Quantification

Utilize Tryptamine-d4 Hydrochloride as an internal standard for the quantitative analysis of tryptamine and its derivatives in forensic toxicology and clinical research samples (e.g., urine, plasma). The +4 Da mass shift provides unambiguous detection in complex matrices, while the documented stability and regulatory compliance support method validation for use in accredited laboratories .

Application
Selection Property
Validation Focus
Endogenous tryptamine bioanalysis
Analytical resolution and isotopic purity
Matrix effect and recovery correction
Bioanalytical method validation
Certified reference standard with batch CoA
Method validation documentation review
Tryptophan/serotonin pathway studies
Stable isotope label with high enrichment
Tracer fidelity and signal-to-noise
Research matrix tryptamine quantification
Unambiguous mass shift for complex matrices
Recovery and matrix-effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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